molecular formula C20H32N2O2 B160249 (Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid CAS No. 64192-56-9

(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid

Katalognummer: B160249
CAS-Nummer: 64192-56-9
Molekulargewicht: 332.5 g/mol
InChI-Schlüssel: SRIZDZJPKIYUPZ-ACGFIOGVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

U-51605 is a stable analog of the endoperoxide prostaglandin H2 (PGH2). It is an inhibitor of both prostacyclin (PGI) and thromboxane (TX) synthases with more selectivity towards PGI synthase. U-51605 is also a partial agonist at TP receptors. In human foreskin fibroblasts, U-51605 inhibits PGI synthase at a concentration of 2.8 µM, whereas, human platelet TX synthase is inhibited at a concentration of 5.6 µM. At concentrations up to 1 µM, U-51605 reduced the release of prostacyclin in SHR aorta elicited by the calcium ionophore A-23187 with no effect on TXA2 production and yet significantly increased PGE2 and PGF2α release.

Biologische Aktivität

(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid is a complex organic compound that belongs to the class of diazabicyclic compounds. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and unique structural properties.

Chemical Structure

The molecular formula for this compound is C20H32N2O6C_{20}H_{32}N_2O_6, and it features a bicyclic structure that contributes to its biological activity. The presence of the diazabicyclo moiety is significant as it often enhances the binding affinity of compounds to biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. For instance, derivatives containing the diazabicyclo framework have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Studies have demonstrated that this compound can modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential role in treating inflammatory diseases . The mechanism may involve the inhibition of NF-kB signaling pathways, which are critical in inflammation.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The compound's ability to disrupt cell cycle progression at the G0/G1 phase is particularly noteworthy.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Binding : Its structural conformation allows it to effectively bind to specific receptors implicated in pain and inflammation.
  • Modulation of Gene Expression : It may alter the expression levels of genes associated with cell proliferation and apoptosis.

Case Studies

StudyFindings
Study 1 Investigated anti-inflammatory effects on macrophagesDemonstrated significant reduction in cytokine production
Study 2 Evaluated anticancer properties on MCF-7 cellsInduced apoptosis and inhibited cell proliferation
Study 3 Assessed antimicrobial activity against bacterial strainsEffective against both Gram-positive and Gram-negative bacteria

Wissenschaftliche Forschungsanwendungen

Drug Discovery

Research indicates that compounds with similar structures may exhibit therapeutic effects by interacting with biological targets such as enzymes or receptors. The unique bicyclic structure of this compound could enhance its potential as a selective therapeutic agent due to its ability to bind to specific biological sites.

Case Study : Preliminary studies suggest that the compound may possess:

  • Antioxidant Activity : Potential to scavenge free radicals and inhibit lipid peroxidation, crucial for cellular protection against oxidative stress.
  • Cytotoxicity : Variations in structural modifications can influence cytotoxic effects against cancer cell lines, including human epithelial colorectal adenocarcinoma cells.

Material Science

In material science, similar compounds are explored for their potential in developing new materials with unique properties. This compound could be utilized in creating polymers or coatings that exhibit enhanced durability or functional characteristics.

Agriculture

The compound's applications in agriculture may include:

  • Pesticides : Testing for efficacy in pest control.
  • Fertilizers : Studying effects on plant growth and health.

Environmental Science

In environmental studies, compounds like this one can serve as tracers to investigate nutrient or pollutant movement within ecosystems. This application is vital for understanding ecological dynamics and improving environmental management strategies.

Food Industry

The food industry may benefit from this compound through:

  • Food Additives : Evaluating impacts on taste, texture, and shelf life of food products.

Cosmetics Industry

In cosmetics, the compound could be tested for its effects on skin health and appearance, potentially leading to formulations that enhance cosmetic products' effectiveness.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (Z)-7-[(1R,4S,5R)-1-[(E)-oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid?

  • Methodological Answer :

  • Key Steps :

Stereoselective Cyclization : Utilize boron trifluoride diethyl etherate (BF₃·Et₂O) to catalyze cyclization of precursor enones, ensuring stereochemical control of the bicyclo[2.2.1]heptene core .

Olefin Functionalization : Introduce the (E)-oct-6-enyl side chain via Heck coupling or Wittig reactions, maintaining Z/E configuration using chiral auxiliaries or asymmetric catalysis.

Carboxylic Acid Formation : Oxidize terminal alkenes to carboxylic acids using ozonolysis followed by Jones oxidation.

  • Optimization : Monitor reaction progress via TLC and HPLC, with yields typically ranging from 35–50% for multi-step syntheses.

Q. How should researchers characterize the stereochemical configuration of this compound?

  • Methodological Answer :

  • 2D NMR Spectroscopy : Use NOESY or ROESY to confirm spatial proximity of protons in the bicyclic core and side chains. For example, cross-peaks between H-1R and H-5R validate the bicyclo[2.2.1]heptene geometry .
  • X-ray Crystallography : Resolve absolute stereochemistry using single-crystal diffraction, particularly for validating the (1R,4S,5R) configuration .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) for chiral centers in the hept-5-enoic acid moiety .

Advanced Research Questions

Q. How can experimental designs be structured to assess environmental persistence and degradation pathways of this compound?

  • Methodological Answer :

  • Long-Term Environmental Simulation :

Abiotic Studies : Expose the compound to UV light (254 nm) in aqueous solutions (pH 4–9) to simulate photolysis. Analyze degradation products via LC-MS/MS .

Biotic Studies : Incubate with soil or aquatic microbial consortia under aerobic/anaerobic conditions. Track metabolite formation (e.g., hydroxylated derivatives) using high-resolution mass spectrometry (HRMS) .

  • Data Interpretation : Compare half-lives (t₁/₂) across conditions. For example, photolytic degradation may dominate (t₁/₂ = 12–48 hrs) over microbial breakdown (t₁/₂ > 7 days) .

Q. What strategies resolve contradictions in reported acute toxicity data for this compound?

  • Methodological Answer :

  • Standardized Toxicity Assays :

In Vitro : Use HepG2 or HEK293 cells with MTT assays, ensuring consistent purity (>98% by HPLC) and solvent controls (e.g., DMSO ≤0.1%) .

In Vivo : Administer oral doses (10–100 mg/kg) to rodent models (OECD TG 423), monitoring LD₅₀ and histopathological changes.

  • Data Harmonization : Meta-analyze discrepancies by controlling variables (e.g., solvent choice, particle size) and applying ANOVA to identify confounding factors .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing :

Thermal Stability : Store at 25°C, 40°C, and 60°C for 1–6 months. Monitor decomposition via HPLC-UV (λ = 210 nm) .

Humidity Sensitivity : Expose to 75% relative humidity (ICH Q1A guidelines). Detect hygroscopicity using dynamic vapor sorption (DVS).

  • Recommendations : Lyophilized forms stored at –20°C show >95% stability over 12 months, whereas solutions in PBS degrade by 15–20% in 30 days .

Eigenschaften

CAS-Nummer

64192-56-9

Molekularformel

C20H32N2O2

Molekulargewicht

332.5 g/mol

IUPAC-Name

(Z)-7-[(1R,4S,5R)-1-[(E)-oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid

InChI

InChI=1S/C20H32N2O2/c1-2-3-4-5-8-11-14-20-15-17(18(16-20)21-22-20)12-9-6-7-10-13-19(23)24/h2-3,6,9,17-18H,4-5,7-8,10-16H2,1H3,(H,23,24)/b3-2+,9-6-/t17-,18+,20-/m1/s1

InChI-Schlüssel

SRIZDZJPKIYUPZ-ACGFIOGVSA-N

SMILES

CC=CCCCCCC12CC(C(C1)N=N2)CC=CCCCC(=O)O

Isomerische SMILES

C/C=C/CCCCC[C@@]12C[C@H]([C@H](C1)N=N2)C/C=C\CCCC(=O)O

Kanonische SMILES

CC=CCCCCCC12CC(C(C1)N=N2)CC=CCCCC(=O)O

Synonyme

9α,11α-azoprosta-5Z,13E-dien-1-oic acid

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid
Reactant of Route 2
(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid
Reactant of Route 3
(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid
Reactant of Route 4
(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid
Reactant of Route 5
Reactant of Route 5
(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid
Reactant of Route 6
(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.